![molecular formula C20H14F2N2O2 B6082438 2-fluoro-N-(2-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B6082438.png)
2-fluoro-N-(2-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide
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Overview
Description
2-fluoro-N-(2-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The exact mechanism of action of 2-fluoro-N-(2-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes or signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-(2-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have low toxicity levels in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 2-fluoro-N-(2-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide in lab experiments is its low toxicity levels, which makes it a suitable candidate for in vivo studies. However, the compound's mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-fluoro-N-(2-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide. One direction is the exploration of its potential therapeutic applications in diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential use as a diagnostic tool in imaging studies. Finally, the synthesis of analogs of 2-fluoro-N-(2-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide may lead to the discovery of compounds with improved efficacy and lower toxicity levels.
Synthesis Methods
The synthesis of 2-fluoro-N-(2-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide involves the reaction of 2-fluorobenzoic acid with 3-methyl-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with 2-fluorobenzoyl chloride to form the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-fluoro-N-(2-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been studied for its potential use as a diagnostic tool in imaging studies.
properties
IUPAC Name |
2-fluoro-N-(2-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c1-13-7-6-12-23-18(13)24(19(25)14-8-2-4-10-16(14)21)20(26)15-9-3-5-11-17(15)22/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAKWCRMZLCHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(2-fluorophenyl)carbonyl]-N-(3-methylpyridin-2-yl)benzamide |
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